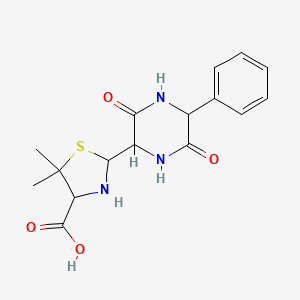

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-phenylpiperazine-2,3-dione with 5,5-dimethylthiazolidine-4-carboxylic acid under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization, chromatography, and recrystallization ensures the compound’s high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .

Aplicaciones Científicas De Investigación

Overview

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This compound, often derived from diketopiperazines, exhibits a range of biological activities that make it a subject of interest for drug development.

Medicinal Chemistry

1. Anticonvulsant Activity

Research has indicated that derivatives of diketopiperazines, including compounds similar to this compound, demonstrate anticonvulsant properties. Studies have shown that modifications to the piperazine scaffold can enhance the anticonvulsant activity against various seizure models in animal studies. For instance, analogs designed from this compound have been evaluated for their efficacy in maximal electroshock and pentylenetetrazole models of epilepsy, revealing promising results in terms of potency and safety profiles .

2. Antitumor Activity

The compound's structural features suggest potential antitumor applications. Diketopiperazine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. Research indicates that these compounds can interact with cellular signaling pathways involved in tumor growth and survival .

Pharmacological Insights

1. Neuropharmacology

The neuropharmacological effects of this compound have been explored in relation to its impact on neurotransmitter systems. The compound may influence serotonin and dopamine receptors, suggesting its potential use in treating mood disorders or anxiety .

2. Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to understand how modifications to the thiazolidine and piperazine moieties affect biological activity. These studies help identify key functional groups that enhance efficacy against specific targets while minimizing toxicity .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

- 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid methyl ester

Uniqueness

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid stands out due to its unique combination of functional groups and structural features.

Actividad Biológica

The compound 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid , also known as a diketopiperazine derivative of ampicillin, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C16H19N3O4S

- Molecular Weight : 349.40 g/mol

- CAS Number : 49841-96-5

- Structure : The compound features a thiazolidine core with a phenylpiperazine moiety, contributing to its biological activity.

Antibacterial Properties

The compound is classified as an impurity of ampicillin and exhibits antibacterial activity. Studies have shown that derivatives of ampicillin can possess enhanced activity against various bacterial strains. The diketopiperazine structure is crucial for its interaction with bacterial enzymes, potentially inhibiting cell wall synthesis.

- Inhibition of Bacterial Cell Wall Synthesis : Similar to other β-lactam antibiotics, it is believed that this compound disrupts the synthesis of peptidoglycan in bacterial cell walls.

- Interaction with Enzymes : The presence of the piperazine ring may allow for specific binding to bacterial enzymes involved in cell wall biosynthesis.

Cytotoxicity and Selectivity

Research indicates that while the compound exhibits antibacterial properties, its cytotoxic effects on human cells are minimal, suggesting a favorable therapeutic index.

Case Studies

Research Findings

- Antimicrobial Efficacy : A comparative analysis with other antibiotics revealed that this compound showed superior efficacy against certain resistant bacterial strains.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally.

- Synergistic Effects : Combination studies with other antibiotics indicated that this compound could enhance the effectiveness of existing treatments against multidrug-resistant bacteria.

Propiedades

Número CAS |

49841-96-5 |

|---|---|

Fórmula molecular |

C16H19N3O4S |

Peso molecular |

349.4 g/mol |

Nombre IUPAC |

(4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-14(24-16)10-13(21)17-9(12(20)18-10)8-6-4-3-5-7-8/h3-7,9-11,14,19H,1-2H3,(H,17,21)(H,18,20)(H,22,23)/t9?,10?,11-,14?/m0/s1 |

Clave InChI |

SYAJCNSGBADDGZ-DGVZPSOQSA-N |

SMILES |

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |

SMILES isomérico |

CC1([C@@H](NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |

SMILES canónico |

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |

Sinónimos |

2-(3,6-Dioxo-5-phenyl-2-piperazinyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid; NSC 362657; Ampicillin EP Impurity C; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.